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molecular formula C11H14O2 B1580586 1-(4-Propoxyphenyl)ethanone CAS No. 5736-86-7

1-(4-Propoxyphenyl)ethanone

Cat. No. B1580586
M. Wt: 178.23 g/mol
InChI Key: RTYYKCQJSTZADZ-UHFFFAOYSA-N
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Patent
US05109014

Procedure details

To 272 g (2000 mmole) of 4'-hydroxyacetophenone dissolved in 800 ml of ethanol was added 249 g (2000 mmole) of 45% aqueous potassium hydroxide. After stirring for 5 minutes, 270 g (2200 mmole) of 1-bromopropane was added and the mixture was refluxed for 6 hours. After cooling, the precipitated potassium bromide was filtered off and washed with diethyl ether. The combined organic layers were concentrated in vacuo and then redissolved in 500 ml of diethyl ether. The resulting solution was washed with 1M aqueous sodium hydroxide solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo yielding 270 g of the expected product, an oil, bp 110° C. at 1 torr.
Quantity
272 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
249 g
Type
reactant
Reaction Step Two
Quantity
270 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[OH-].[K+].Br[CH2:14][CH2:15][CH3:16]>C(O)C>[CH2:14]([O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1)[CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
272 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
249 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
270 g
Type
reactant
Smiles
BrCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated potassium bromide was filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 500 ml of diethyl ether
WASH
Type
WASH
Details
The resulting solution was washed with 1M aqueous sodium hydroxide solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CC)OC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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